5-(4-methoxyphenyl)-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-(4-Methoxyphenyl)-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones.
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale synthesis.
Chemical Reactions Analysis
5-(4-Methoxyphenyl)-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
5-(4-Methoxyphenyl)-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity and is studied for its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating various diseases, including skin conditions and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:
Psoralen: A well-known furocoumarin used in PUVA therapy for skin diseases.
Benzopsoralens: Modified analogs of psoralen with additional benzene rings.
Other furochromenones: Compounds with similar structures but different substituents, leading to variations in biological activity
Properties
Molecular Formula |
C26H20O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H20O4/c1-15-25-21(20(14-23(27)30-25)17-9-11-19(28-3)12-10-17)13-22-24(16(2)29-26(15)22)18-7-5-4-6-8-18/h4-14H,1-3H3 |
InChI Key |
UMDRJJKHBBHXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C(=CC(=O)O2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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